molecular formula C24H20BrN5O3S B11985524 N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

Cat. No.: B11985524
M. Wt: 538.4 g/mol
InChI Key: RTBIXAZWCIABCN-VULFUBBASA-N
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Description

N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a brominated hydroxyphenyl group, a methoxyphenyl group, and a triazolylthioacetohydrazide moiety. Its intricate molecular architecture makes it a subject of interest for chemists and researchers exploring new chemical reactions and applications.

Preparation Methods

The synthesis of N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide typically involves multiple steps, starting with the preparation of intermediate compounds. The synthetic route often includes the following steps:

    Formation of the hydrazide: This step involves the reaction of an appropriate acyl hydrazide with a suitable aldehyde or ketone to form the hydrazone intermediate.

    Triazole formation: The triazole ring is synthesized through cyclization reactions involving azides and alkynes under copper-catalyzed conditions (CuAAC).

    Final assembly: The final step involves the coupling of the brominated hydroxyphenyl hydrazone with the triazolylthioacetohydrazide moiety under appropriate conditions to yield the target compound.

Industrial production methods for this compound would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form corresponding amines or alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the hydroxyphenyl ring can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.

    Cyclization: The triazole ring can participate in cyclization reactions to form fused heterocyclic systems.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., copper sulfate, palladium on carbon), and varying temperatures and pressures depending on the specific reaction.

Scientific Research Applications

N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and kinetics.

    Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development, particularly in the search for new antimicrobial or anticancer agents.

    Medicine: Its unique structure may allow it to interact with specific biological targets, making it a potential lead compound for therapeutic applications.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings with enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide is not fully understood, but it is believed to involve interactions with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The presence of the triazole ring suggests potential interactions with metal ions or coordination complexes, which could play a role in its biological activity.

Comparison with Similar Compounds

Similar compounds to N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide include other hydrazone derivatives and triazole-containing compounds. These compounds share structural features such as the hydrazone linkage and the triazole ring, but differ in their substituents and overall molecular architecture. Examples of similar compounds include:

  • N’-[(E)-(2-hydroxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide
  • N’-[(E)-(5-chloro-2-hydroxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide
  • N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide

The uniqueness of N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide lies in its specific combination of substituents, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C24H20BrN5O3S

Molecular Weight

538.4 g/mol

IUPAC Name

N-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-2-[[5-(4-methoxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C24H20BrN5O3S/c1-33-20-10-7-16(8-11-20)23-28-29-24(30(23)19-5-3-2-4-6-19)34-15-22(32)27-26-14-17-13-18(25)9-12-21(17)31/h2-14,31H,15H2,1H3,(H,27,32)/b26-14+

InChI Key

RTBIXAZWCIABCN-VULFUBBASA-N

Isomeric SMILES

COC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C/C4=C(C=CC(=C4)Br)O

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=CC4=C(C=CC(=C4)Br)O

Origin of Product

United States

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